Cas no 1820574-66-0 (O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate)

O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate is a chiral pyrrolidine derivative featuring a fluorophenyl substituent at the 4-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. The tert-butyl and methyl ester groups provide selective reactivity for further functionalization, while the (3R,4S) stereochemistry ensures precise control in asymmetric synthesis. The fluorophenyl moiety enhances its utility in medicinal chemistry, offering potential for bioactivity modulation. Its well-defined structure and high purity make it suitable for research applications in drug discovery and development, where stereochemical integrity and functional group compatibility are critical.
O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate structure
1820574-66-0 structure
商品名:O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate
CAS番号:1820574-66-0
MF:C17H22FNO4
メガワット:323.359288692474
CID:5103512

O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) 3-methyl ester, (3R,4S)-
    • 1-tert-butyl 3-methyl (3r,4s)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate, rac, trans
    • O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate
    • インチ: 1S/C17H22FNO4/c1-17(2,3)23-16(21)19-9-13(14(10-19)15(20)22-4)11-5-7-12(18)8-6-11/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m1/s1
    • InChIKey: JTPXLVZJCBDFHB-KGLIPLIRSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)C[C@H](C2=CC=C(F)C=C2)[C@@H](C(OC)=O)C1

O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB91033-1G
O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate
1820574-66-0 95%
1g
¥ 6,270.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB91033-500MG
O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate
1820574-66-0 95%
500MG
¥ 4,184.00 2023-04-14
Ambeed
A785519-1g
1-tert-Butyl 3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate
1820574-66-0 98%
1g
$1026.0 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB91033-100MG
O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate
1820574-66-0 95%
100MG
¥ 1,570.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB91033-250MG
O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate
1820574-66-0 95%
250MG
¥ 2,508.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB91033-5G
O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate
1820574-66-0 95%
5g
¥ 18,810.00 2023-04-14

O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate 関連文献

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O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylateに関する追加情報

Introduction to O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate (CAS No. 1820574-66-0)

O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate, a compound with the CAS number 1820574-66-0, represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and promising biological activities. The molecular structure incorporates several key functional groups, including a tert-butyl group, a methyl group, and a pyrrolidine core substituted with fluorophenyl and dicarboxylate moieties. These features contribute to its distinct chemical properties and potential therapeutic applications.

The synthesis of O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The presence of the chiral center at the 3-position of the pyrrolidine ring (3R,4S configuration) is particularly critical, as it influences the compound's stereochemical properties and biological activity. Advanced synthetic methodologies, such as asymmetric catalysis and enantioselective reactions, have been employed to achieve the desired stereochemical purity.

Recent research has highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. Studies have demonstrated its efficacy in various pharmacological assays, including those targeting neurological disorders and inflammatory conditions. The fluorophenyl moiety is known to enhance binding affinity and metabolic stability, making it an attractive feature for drug design. Furthermore, the dicarboxylate group provides multiple interaction points with biological targets, potentially increasing the compound's therapeutic profile.

In vitro studies have revealed that O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate exhibits significant inhibitory activity against certain enzymes and receptors implicated in disease pathogenesis. For instance, preliminary data suggest that it may interfere with the activity of enzymes involved in pain signaling pathways. This finding aligns with ongoing efforts to develop more effective analgesics with improved side-effect profiles. Additionally, the compound has shown promise in models of neurodegenerative diseases, where its ability to modulate neurotransmitter systems could be exploited for therapeutic benefit.

The impact of molecular modifications on the pharmacokinetic properties of O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate has been extensively investigated. The incorporation of lipophilic groups like the tert-butyl moiety enhances membrane permeability, facilitating better absorption and distribution within the body. On the other hand, polar functional groups such as the dicarboxylate group improve water solubility and renal clearance. These characteristics are crucial for optimizing drug delivery systems and ensuring therapeutic efficacy.

Preclinical studies have provided valuable insights into the safety and tolerability of this compound. Animal models have demonstrated that O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate exhibits low toxicity at relevant doses. Furthermore, its metabolic stability suggests a favorable pharmacokinetic profile with minimal accumulation in tissues. These findings support further development efforts aimed at translating this compound into clinical applications.

The development of next-generation pharmaceuticals often relies on innovative computational techniques to predict and optimize drug-like properties. Molecular modeling studies have been conducted to understand how O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate interacts with biological targets at the atomic level. These simulations have helped identify key binding residues and potential sites for further structural optimization. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and reduce attrition rates during drug development.

The role of fluorine atoms in medicinal chemistry cannot be overstated. The presence of a fluorine atom in the 4-position of the phenyl ring in this compound enhances its bioavailability by improving metabolic stability against cytochrome P450-mediated degradation. This feature is particularly relevant for drugs that require prolonged half-lives to maintain therapeutic efficacy. Additionally, fluorine substitution can influence electronic properties and binding interactions with biological targets, making it a versatile tool in drug design.

Ongoing clinical trials are evaluating the efficacy of derivatives of this compound in human patients suffering from various conditions. Early results are promising and indicate that targeted modifications can enhance therapeutic outcomes without compromising safety profiles. The integration of patient-specific data into drug development pipelines is expected to further refine treatment strategies based on individual responses to therapy.

The future direction for research on O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate includes exploring novel synthetic routes to improve scalability and cost-effectiveness. Additionally, investigating its potential in combination therapies may uncover synergistic effects that could expand its clinical applicability. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this research from preclinical stages to market-ready products.

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Amadis Chemical Company Limited
(CAS:1820574-66-0)O1-tert-butyl O3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate
A1073488
清らかである:99%
はかる:1g
価格 ($):923.0